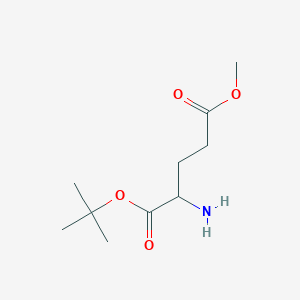

1-Tert-butyl 5-methyl 2-aminopentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXGMMUKHMOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Advantage of Protected Amino Acid Derivatives in Complex Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, and nowhere is this more critical than in the chemistry of amino acids. libretexts.org These bifunctional molecules, containing both a reactive amine and a carboxylic acid group, are prone to a variety of undesired side reactions, including self-polymerization, if their reactive sites are not temporarily masked. researchgate.net Protected amino acid derivatives are thus essential for achieving controlled and selective reactions at specific sites within a molecule. libretexts.org

In the realm of advanced synthetic transformations, such as the total synthesis of natural products and the construction of peptidomimetics, the ability to selectively unmask a functional group is paramount. Protecting groups like the tert-butoxycarbonyl (Boc) group for amines and various ester groups for carboxylic acids allow chemists to orchestrate a precise sequence of bond-forming events. This control is fundamental to the efficiency and success of complex multi-step syntheses, preventing the formation of unwanted byproducts and ensuring high yields of the desired target molecule. masterorganicchemistry.com The development of a diverse palette of protecting groups with orthogonal stability—meaning one can be removed without affecting the others—has revolutionized the field, enabling the synthesis of increasingly complex and biologically active compounds.

A Versatile Chiral Building Block: the Role of Differentially Protected Glutamic Acid Diesters

Glutamic acid, with its two carboxylic acid groups and a single amino group, presents a unique synthetic challenge and opportunity. Differentially protected glutamic acid diesters, such as 1-Tert-butyl 5-methyl 2-aminopentanedioate, are particularly valuable as chiral synthons. nih.gov The term "chiral synthon" refers to a chiral building block that can be incorporated into a larger molecule, thereby imparting a specific stereochemistry to the final product. The inherent chirality of natural L-glutamic acid is preserved in its derivatives, making them excellent starting materials for asymmetric synthesis.

The differential protection in this compound—a tert-butyl ester at the α-carboxylic acid and a methyl ester at the γ-carboxylic acid—allows for the selective deprotection and subsequent modification of each carboxyl group. nih.gov This orthogonality is a key feature, as the tert-butyl ester is typically cleaved under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions. This differential reactivity enables chemists to introduce different functionalities at the two carboxylic acid positions in a controlled manner, making this compound a versatile scaffold for the synthesis of a wide range of complex molecules, including modified peptides and pharmaceutical intermediates. sumitomo-chem.co.jpmit.edu

Research Applications and Future Directions for 1 Tert Butyl 5 Methyl 2 Aminopentanedioate

Regioselective Esterification Strategies for Carboxyl Protection

The selective esterification of the two carboxyl groups of glutamic acid presents a significant synthetic challenge due to their similar reactivity. Various strategies have been developed to achieve regioselective protection, enabling the synthesis of differentially protected glutamic acid esters.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a common method for the protection of carboxylic acids. In the context of glutamic acid, careful selection of the acid catalyst and reaction conditions can lead to regioselective esterification.

One approach involves the use of strong acids such as perchloric acid (HClO₄) to catalyze the formation of the tert-butyl ester at the α-position. For instance, the reaction of L-glutamic acid 5-methyl ester hydrochloride with tert-butyl acetate (B1210297) in the presence of perchloric acid can yield 1-tert-butyl 5-methyl L-glutamate. chemicalbook.com This method, however, can require long reaction times.

Another effective acid catalyst precursor is trimethylchlorosilane (TMSCl). TMSCl can mediate the selective esterification of glutamic acid in the presence of various alcohols. This method is advantageous as the resulting alkyl TMS ether can be easily removed. nih.govresearchgate.netresearchgate.net

Acid-Catalyzed Esterification of Glutamic Acid Derivatives

| Starting Material | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| L-Glutamic acid 5-methyl ester hydrochloride | Perchloric acid (58%) | tert-Butyl acetate | Not specified | Room Temperature | 72 | 1-tert-butyl 5-methyl L-glutamate | 51 | chemicalbook.com |

| L-Glutamic acid | TMSCl | Methanol (B129727) | Methanol | Room Temperature | Not specified | L-Glutamic acid methyl ester hydrochloride | Good to Excellent | researchgate.net |

Mitsunobu Reaction-Based Esterification Techniques

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters. wikipedia.org This reaction proceeds with complete inversion of configuration at the stereocenter. organic-chemistry.orgmissouri.eduacs.org In the context of glutamic acid derivatives, the Mitsunobu reaction can be employed for the regioselective esterification of a pre-existing hydroxyl group or a selectively deprotected carboxyl group that has been reduced to an alcohol.

The reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org The choice of reagents and reaction conditions is crucial to avoid side reactions and ensure high yields. tudublin.ie For instance, chiral tertiary α-hydroxy esters can be converted to α-azido esters with complete inversion of configuration using 1,1′-(azodicarbonyl)dipiperidine (ADDP) and trimethylphosphine (B1194731) (PMe₃). organic-chemistry.orgacs.org While direct differential esterification of glutamic acid's carboxyl groups via a standard Mitsunobu reaction is not straightforward, the reaction is invaluable for modifying glutamic acid derivatives that have been selectively functionalized.

Mitsunobu Reaction Parameters

| Phosphine Reagent | Azodicarboxylate | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF), Diethyl ether | Stereospecific inversion of configuration | wikipedia.org |

| Trimethylphosphine (PMe₃) | 1,1′-(Azodicarbonyl)dipiperidine (ADDP) | Tetrahydrofuran (THF) | High yields for hindered substrates | organic-chemistry.orgacs.org |

Biocatalytic Approaches to Differential Protection

Enzymes offer a high degree of selectivity, making them attractive catalysts for the regioselective protection of polyfunctional molecules like glutamic acid. Proteases, in particular, have been shown to catalyze the regioselective esterification or hydrolysis of glutamic acid diesters.

For example, the enzyme Alcalase can catalyze the α-selective esterification of N-Boc L-glutamic acid with benzyl (B1604629) alcohol, yielding the corresponding α-benzyl ester with high selectivity. mdpi.comresearchgate.net Similarly, papain has been shown to catalyze the regioselective polymerization of L-glutamic acid diethyl ester, indicating a preference for the α-carboxyl group. nih.gov The choice of enzyme, solvent, and reaction conditions is critical for achieving the desired regioselectivity and yield.

Biocatalytic Esterification and Hydrolysis of Glutamic Acid Derivatives

| Enzyme | Substrate | Reaction | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alcalase | N-Boc L-glutamic acid | Esterification with benzyl alcohol | α-selective | Not specified | mdpi.com |

| Papain | L-Glutamic acid diethyl ester | Polymerization | α-peptide linkage | Not specified | nih.gov |

Amine Protection Strategies in the Synthesis of this compound

Once the desired differentially esterified glutamic acid derivative is obtained, the α-amino group must be protected to allow for further synthetic manipulations, such as peptide coupling. The two most commonly used amine protecting groups in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

N-Boc Protection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). sigmaaldrich.comhighfine.commychemblog.com

The N-Boc protection of this compound can be achieved by reacting it with (Boc)₂O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). chemicalbook.com The reaction conditions are generally mild and provide the N-protected product in high yield.

N-Boc Protection of Glutamic Acid Esters

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| H-Glu(OMe)-OtBu | (Boc)₂O | Triethylamine | Dichloromethane | -5 | Boc-Glu(OMe)-OtBu | 90 | chemicalbook.com |

| L-Glutamic acid 5-methyl ester hydrochloride | (Boc)₂O | Triethylamine | 1,4-Dioxane/Water | 20 | Boc-Glu(OMe)-OH | 100 | chemicalbook.com |

N-Fmoc Protection Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). adventchembio.com It is stable to acidic conditions but readily cleaved by secondary amines, such as piperidine (B6355638). wikidot.com The introduction of the Fmoc group is typically achieved using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikidot.comreddit.com

The synthesis of N-Fmoc-1-tert-butyl 5-methyl 2-aminopentanedioate involves the reaction of the free amine with Fmoc-OSu in the presence of a base. A patented method describes a process where a copper complex of glutamic acid 5-tert-butyl ester is treated with Fmoc-OSu to yield the desired N-Fmoc protected product with high purity. google.comgoogle.com

N-Fmoc Protection of Glutamic Acid Esters

| Starting Material | Reagent | Base/Additive | Solvent | Temperature (°C) | Product | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cu[Glu(OtBu)]x | Fmoc-OSu | Triethylamine | Dioxane/Water | Room Temperature | Fmoc-Glu(OtBu)-OH | 99.4 | google.com |

| Amino Acid | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃) | Dioxane/Water or THF | Room Temperature | Fmoc-Amino Acid | Not specified | wikidot.comreddit.com |

Orthogonal Protection Schemes for Multifunctional Amino Acid Derivatives

In the synthesis of complex molecules like peptides, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is particularly important for multifunctional amino acids such as glutamic acid, which possesses one amino group and two carboxylic acid groups that require differential protection to control reactivity during synthetic transformations. nih.govresearchgate.net

The concept of orthogonality involves using protecting groups that are cleaved under distinct chemical conditions. iris-biotech.de For glutamic acid derivatives, a common strategy involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and different ester groups for the α- and γ-carboxyl functions. The Fmoc group is base-labile and is typically removed using a piperidine solution. researchgate.netiris-biotech.de The carboxyl groups can be protected with acid-labile groups like tert-butyl (tBu) esters or groups removable by other means, such as benzyl (Bzl) esters (removed by hydrogenolysis) or allyl (All) esters (removed by palladium catalysis). wikipedia.orgpeptide.comnih.gov

For a compound like this compound, the α-carboxyl group is protected as a tert-butyl ester, while the γ-carboxyl group is a methyl ester. If the α-amino group were protected, for instance with a Boc (tert-butyloxycarbonyl) group, the Boc and tert-butyl ester would both be cleaved under acidic conditions, making them non-orthogonal. researchgate.net A truly orthogonal scheme would allow for the selective deprotection of any of the three functional groups. For example, using an Fmoc group for the amine, a tert-butyl ester for the α-carboxyl, and an allyl ester for the γ-carboxyl would constitute an orthogonal set, as each can be removed without affecting the others. wikipedia.orgpeptide.com This high degree of compatibility between different protecting groups is crucial for the successful synthesis of complex peptides and other molecules. nih.govresearchgate.net

Table 1: Common Orthogonal Protecting Group Combinations for Glutamic Acid

| Functional Group | Protecting Group | Cleavage Condition |

| α-Amino | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) |

| α-Amino | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) |

| α/γ-Carboxyl | tBu (tert-butyl) | Acid (e.g., TFA) iris-biotech.de |

| α/γ-Carboxyl | Bzl (Benzyl) | Hydrogenolysis wikipedia.org |

| α/γ-Carboxyl | All (Allyl) | Pd(0) catalysis peptide.comnih.gov |

Optimization of Reaction Conditions and Yields in Diester Formation

The formation of glutamic acid diesters, such as this compound, requires careful optimization of reaction conditions to achieve high yields and purity. The synthesis often involves a multi-step process starting from L-glutamic acid.

One common approach is the esterification of the γ-carboxyl group first, followed by protection of the amino group and then esterification of the α-carboxyl group. For instance, the synthesis of the γ-methyl ester can be achieved by reacting glutamic acid with methanol in the presence of a catalyst like sulfuric acid. google.com The reaction temperature and time are critical parameters; for example, stirring at 45°C for about four hours has been reported for a similar esterification. google.com

The subsequent protection of the amino group, often with Di-tert-butyl dicarbonate (Boc₂O), and the esterification of the α-carboxyl group with a tert-butyl group can be achieved through various methods. One method involves transesterification using tert-butyl acetate catalyzed by perchloric acid. google.com Another approach uses isobutylene (B52900) gas with an acid catalyst. The choice of solvent, temperature, and catalyst significantly impacts the reaction efficiency and the final yield. For example, a one-pot method where the intermediate L-glutamic acid dimethyl ester hydrochloride is not isolated can reduce the use of raw materials and decrease costs. google.com

Optimization studies, often employing methodologies like Response Surface Methodology (RSM), can be used to systematically investigate the effects of variables such as temperature, pH, and concentrations of reactants and catalysts to maximize product yield. nih.govnih.gov

Table 2: Example Reaction Conditions for Glutamic Acid Esterification

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| γ-Esterification | L-Glutamic acid, Methanol | H₂SO₄ | Methanol | 25-30 | 1-4 | >60 google.com |

| α-Esterification | N-Boc-L-glutamic acid γ-methyl ester, tert-butyl acetate | Perchloric acid | tert-butyl acetate | 15-20 | 36-48 | Not specified google.com |

| Saponification | (S)-1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate | LiOH | THF/Water | Room Temp | 40 min | 92 chemicalbook.com |

| Esterification | L-Glutamic acid, Ethanol | H₂SO₄ | Ethanol | 45 | 4 | 83 google.com |

Purification and Isolation Techniques for Protected Glutamic Acid Derivatives in Research Synthesis

The purification and isolation of protected glutamic acid derivatives are crucial steps to ensure the high purity required for subsequent applications, particularly in peptide synthesis. Due to the presence of protecting groups, these molecules are often less polar and more hydrophobic than their unprotected counterparts, which influences the choice of purification method. mdpi.com

Chromatographic Techniques:

Column Chromatography: This is a fundamental technique for purifying protected amino acids. column-chromatography.com Normal-phase chromatography using silica (B1680970) gel is effective for separating less polar compounds. The choice of eluent, typically a mixture of non-polar and moderately polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve good separation. biotage.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for both analytical and preparative-scale purification. mdpi.com The stationary phase is typically a non-polar material (e.g., C18 or C8 silica), and the mobile phase is a polar solvent system, such as a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA). mdpi.com The hydrophobicity of the protecting groups leads to longer retention times on the reversed-phase column, allowing for separation from more polar impurities. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid, usually carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" technique due to reduced organic solvent consumption. tandfonline.com

Other Techniques:

Crystallization: If the protected derivative is a stable solid, crystallization can be a highly effective method for achieving high purity. researchgate.net The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled slowly to allow for the formation of crystals, leaving impurities behind in the solution.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to remove water-soluble byproducts and unreacted reagents. For example, after a reaction, the product can be extracted into an organic solvent like ethyl acetate, washed with aqueous solutions (e.g., brine or dilute acid/base), and then dried and concentrated. chemicalbook.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography, but it is a key analytical tool in the purification process. chemicalbook.com

The choice of purification technique depends on the specific properties of the protected glutamic acid derivative, the nature of the impurities, and the scale of the synthesis. Often, a combination of these techniques is employed to achieve the desired level of purity.

Utilization as a Chiral Building Block in Enantioselective Synthesis

The inherent chirality of this compound, derived from the natural L-glutamic acid, makes it an excellent starting material for enantioselective synthesis. The stereocenter at the α-carbon is maintained throughout synthetic sequences, allowing for the transfer of chirality to the target molecule. The orthogonally protected carboxyl groups are key to its function, enabling chemists to selectively unmask one carboxylic acid for reaction while the other remains protected, facilitating the regioselective formation of bonds.

Construction of Chiral Scaffolds and Molecular Frameworks

The differential protection of the two carboxyl groups in glutamic acid derivatives is a powerful strategy for constructing complex chiral scaffolds, particularly macrocyclic peptides. nih.govrsc.org In this approach, a glutamic acid analog with two different ester protecting groups, such as an allyl ester and a tert-butyl ester, is incorporated into a linear peptide chain via Solid-Phase Peptide Synthesis (SPPS). nih.govmit.edu Once the linear precursor is assembled on the resin, the allyl group can be selectively removed using palladium catalysis, leaving the tert-butyl ester and all other acid-labile side-chain protecting groups intact. nih.govnih.gov This unmasks a single carboxylic acid on the glutamic acid side chain, which can then be reacted with a deprotected amine elsewhere in the peptide (e.g., on a lysine (B10760008) or ornithine side chain) to form a macrocycle directly on the solid support. nih.gov This on-resin cyclization strategy leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular polymerization, leading to higher yields of the desired chiral macrocycle. nih.gov

This methodology has been successfully employed to create high-affinity peptide macrocycles that can bind to specific biological targets, demonstrating the utility of such glutamic acid derivatives in generating complex, constrained molecular frameworks. nih.govrsc.org

Table 1: Orthogonal Protecting Groups in Glutamic Acid Derivatives for Chiral Scaffold Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Protecting Group 1 (Ester) | Position | Cleavage Condition | Protecting Group 2 (Ester) | Position | Cleavage Condition | Application Example |

|---|---|---|---|---|---|---|

| tert-Butyl (OtBu) | γ-carboxyl | Strong Acid (e.g., TFA) | Allyl (OAll) | α-carboxyl | Pd(0) Catalysis | On-resin peptide macrocyclization nih.gov |

| Methyl (OMe) | γ-carboxyl | Saponification (Base) | tert-Butyl (OtBu) | α-carboxyl | Strong Acid (e.g., TFA) | Sequential derivatization |

Synthesis of Enantiopure Natural Products and Analogues

Orthogonally protected glutamic acid derivatives are crucial reagents in the total synthesis of complex natural products. A notable example is the solid-phase synthesis of Callipeltin E, an acyclic hexapeptide isolated from a marine sponge. nih.gov In the synthesis of this natural product, the N-protected derivative, Fmoc-Glu(OtBu)-OH, was used to introduce the glutamic acid residue into the growing peptide chain. nih.gov

The use of this specific building block is strategic:

The Fmoc group on the nitrogen allows for its incorporation using standard, base-labile deprotection cycles in Fmoc-SPPS. peptide.com

The tert-butyl (OtBu) ester on the side-chain (gamma) carboxyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final global deprotection step using strong acid (trifluoroacetic acid, TFA). nih.gov

This ensures that the side-chain carboxyl group remains inert throughout the chain assembly, preventing side reactions and allowing for the clean, efficient synthesis of the enantiopure natural product. This application highlights how the pre-installed, stable protecting group on the glutamic acid side chain is essential for achieving the synthesis of a complex bioactive molecule. nih.gov

Stereocontrolled Access to Bioactive Molecules through Derivatization

Derivatization of the glutamic acid scaffold provides a powerful route to novel bioactive molecules. Researchers have designed and synthesized new glutamic acid analogs with orthogonal protection specifically to create potent inhibitors of protein-protein interactions (PPIs), a key area in drug discovery. nih.govrsc.org For instance, a novel analog, Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, was synthesized to serve as a cornerstone for building macrocyclic peptide mimetics that target the polo-like kinase 1 (Plk1) polo-box domain (PBD), a validated target for cancer therapy. nih.govmit.edu The stereochemistry of the glutamic acid backbone ensures the correct spatial orientation of the derivatized side chain for optimal binding to the target protein. rsc.org

Furthermore, glutamic acid derivatives like H-Glu-OtBu are employed as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.com In this context, the glutamic acid molecule acts as a stable scaffold to connect a potent cytotoxic drug to an antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the entire complex, including the stable linker and drug, is processed by the cell. The inherent chirality and defined chemical handles of the glutamic acid derivative allow for precise and controlled conjugation, leading to more homogeneous and effective therapeutic agents. medchemexpress.comnih.gov

Integration into Peptide Synthesis Methodologies

In the realm of peptide chemistry, this compound and its N-protected analogs are indispensable tools. Their value lies in the orthogonal nature of their ester protecting groups, which allows for selective chemical manipulations at either the main peptide backbone or the amino acid side chain. peptide.com

Role in Solid-Phase Peptide Synthesis (SPPS) Strategies

The fundamental principle of modern SPPS relies on orthogonal protection schemes, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.com Glutamic acid derivatives with differential ester protection, such as this compound, are textbook examples of this principle in action.

In a typical Fmoc-based SPPS workflow, an N-Fmoc protected version, such as Fmoc-Glu(OMe)-OtBu, could be utilized. The tert-butyl ester is stable to the basic conditions (piperidine) used to remove the Fmoc group at each cycle of amino acid addition. peptide.com It is also stable to the mildly basic or nucleophilic conditions that might be used to cleave a methyl ester. Conversely, the methyl ester is stable to the acidic conditions (TFA) typically used to remove tert-butyl groups. peptide.com

This orthogonality allows for several advanced synthetic strategies:

Side-Chain Attachment: The methyl ester can be selectively hydrolyzed on-resin to reveal a free carboxylic acid, which can then be coupled to another molecule, such as a reporter dye, a polyethylene (B3416737) glycol (PEG) chain, or another peptide, to create branched structures. nih.gov

On-Resin Cyclization: As described previously, selective deprotection of one ester group enables the formation of lactam bridges by reacting the unmasked carboxylate with a side-chain amine. nih.gov

Protected Fragment Synthesis: Peptides can be synthesized and then cleaved from the resin under conditions that leave the methyl ester intact, yielding a C-terminally protected peptide fragment suitable for further ligation in solution.

Table 2: Protecting Group Orthogonality in Peptide Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Protecting Group | Chemical Class | Labile to: | Stable to: | Common Use |

|---|---|---|---|---|

| Fmoc | Fluorenyl-based | Base (e.g., Piperidine) | Acid, Hydrogenolysis | α-Amino protection peptide.com |

| Boc | Carbonate | Acid (e.g., TFA) | Base, Hydrogenolysis | α-Amino or Side-chain protection |

| tert-Butyl (OtBu) | Ester / Ether | Strong Acid (e.g., TFA) | Base, Hydrogenolysis, Pd(0) | Side-chain carboxyl/hydroxyl protection nih.gov |

| Methyl (OMe) | Ester | Base (Saponification) | Acid, Pd(0) | Carboxyl protection |

| Allyl (OAll) | Ester / Ether | Pd(0) Catalysis | Acid, Base | Carboxyl or Hydroxyl protection nih.gov |

Incorporation into Peptide Modifiers and Conjugates

Glutamic acid derivatives are frequently incorporated as linkers or modifiers to enhance the therapeutic properties of peptides. medchemexpress.com Their bifunctional nature (two carboxyl groups) allows them to act as a bridge, connecting a peptide to another functional moiety. For example, in the design of "tailed" cyclic peptides, a glutamic acid residue can be used to link a cyclic peptide core to a linear peptide "tail" that may contain sites for further conjugation or modulate biological activity. nih.gov

A prominent application is in the development of long-acting drug candidates. The glutamic acid side chain can be used to attach a lipophilic group, such as a fatty acid. This modification promotes binding to serum albumin in the bloodstream, effectively increasing the peptide's circulatory half-life. The synthesis of such conjugates often relies on the selective deprotection of the glutamic acid side-chain carboxyl group, followed by acylation with the fatty acid moiety. nih.gov

Furthermore, glutamic acid itself is used as a component of linkers in ADCs and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com In these constructs, the glutamic acid unit provides a stable, biocompatible spacer with defined stereochemistry, ensuring the correct distance and orientation between the targeting molecule (antibody or small molecule ligand) and the payload (cytotoxin or E3 ligase ligand). medchemexpress.com

Approaches to Minimizing Racemization during Peptide Coupling

The stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Racemization, the conversion of a chiral amino acid into an equal mixture of L- and D-enantiomers, is a significant side reaction that can occur during the activation and coupling steps of peptide synthesis. This is particularly relevant when activating the carboxyl group of an N-protected amino acid derivative such as an N-protected form of this compound. The primary mechanism for racemization during the coupling of most N-alkoxycarbonyl-protected amino acids (like Fmoc or Boc) involves the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group facilitates the cyclization, and the resulting oxazolone (B7731731) has an acidic proton at the α-carbon (Cα), which can be abstracted by a base, leading to a loss of stereochemistry.

Several strategies have been developed to suppress racemization during peptide bond formation. These approaches focus on the choice of coupling reagents, additives, bases, and reaction conditions.

Influence of Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization. bachem.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can promote oxazolone formation and subsequent racemization if used alone. However, their tendency to cause racemization is significantly suppressed by the addition of nucleophilic additives. bachem.com

Benzotriazole-Based Additives: 1-Hydroxybenzotriazole (HOBt) was a widely used additive that reacts with the activated amino acid to form an active ester, which is less prone to racemization than the intermediate formed with the carbodiimide (B86325) alone. bachem.com 7-Aza-1-hydroxybenzotriazole (HOAt) is another effective additive that can accelerate coupling and reduce racemization. bachem.com

Oxyma-Based Additives: Due to the potentially explosive nature of HOBt, safer alternatives have been developed. Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is a non-explosive additive that demonstrates high coupling efficiency and low racemization levels when combined with carbodiimides. bachem.com

Onium Salts: Phosphonium and aminium/uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU, are pre-activated systems that often incorporate an HOBt or HOAt moiety. These reagents generally lead to fast coupling reactions, which can help minimize the time the activated amino acid is susceptible to racemization. COMU, a uronium salt incorporating an Oxyma Pure moiety, offers a safer and highly efficient alternative. bachem.com

Role of the Base: The presence of a tertiary amine base is required for many coupling reactions, particularly with onium salt reagents. However, the basicity of the amine can influence the rate of racemization by promoting the abstraction of the α-proton from the oxazolone intermediate. bachem.com

Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. bachem.com

Hindered/Weaker Bases: In cases where there is a high risk of racemization, such as with cysteine or histidine, using a weaker or more sterically hindered base like sym-collidine is recommended to minimize proton abstraction. bachem.comresearchgate.net

Protecting Group Strategy: The nature of the N-terminal protecting group also plays a role. While standard Fmoc and Boc groups are susceptible to forming racemizable oxazolone intermediates, alternative protecting groups have been explored. nih.govnih.gov For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which attaches via a S-N bond, has been shown to greatly suppress α-carbon racemization compared to Fmoc-protected amino acids. nih.govnih.gov

The following table summarizes the effectiveness of various coupling reagent and additive combinations in minimizing racemization.

| Coupling Reagent | Additive | Base | Relative Racemization Risk | Key Features |

| DIC | HOBt | DIPEA/NMM | Low | Classic method, effective at suppressing racemization. bachem.com |

| DIC | Oxyma Pure | DIPEA/NMM | Low | Safer, non-explosive alternative to HOBt with comparable efficacy. bachem.comresearchgate.net |

| HATU | N/A | DIPEA/Collidine | Low to Moderate | Highly efficient, but the choice of base is critical to minimize racemization. bachem.com |

| HCTU | N/A | DIPEA/Collidine | Low to Moderate | Similar to HATU, widely used in automated synthesis. researchgate.net |

| COMU | N/A | DIPEA/NMM | Low | Oxyma-based uronium salt, offering high efficiency and safety. bachem.com |

| DEPBT | N/A | DIPEA | Very Low | Shown to be highly effective in preventing racemization, even in challenging couplings. luxembourg-bio.com |

Precursor in the Synthesis of Non-Peptidic Amino Acid Analogues

This compound is a valuable chiral building block for the synthesis of various non-peptidic amino acid analogues. Its utility stems from the differential protection of the α- and γ-carboxyl groups. The tert-butyl ester at the α-position is stable to a range of conditions but can be removed with acid (e.g., trifluoroacetic acid), while the methyl ester at the γ-position can be selectively hydrolyzed under basic conditions (e.g., with lithium hydroxide) or selectively reduced. chemicalbook.comnih.gov This orthogonal protection scheme allows for precise chemical modifications at either end of the glutamic acid backbone.

A significant application of this precursor is in the synthesis of pyroglutamic acid analogues. clockss.org Pyroglutamic acid, a five-membered lactam, is a constrained analogue of glutamic acid and is a structural motif found in various biologically active molecules. clockss.orgnih.gov The synthesis can involve N-protection of the amino group, followed by selective manipulation of the γ-ester. For example, after N-protection, the γ-methyl ester can be hydrolyzed, and the resulting carboxylic acid can be activated to facilitate intramolecular cyclization to form the lactam ring of the pyroglutamic acid derivative.

Furthermore, the compound serves as a key intermediate for creating more complex, enantiopure non-natural α-amino acids. nih.gov A notable synthetic strategy involves the selective reduction of the γ-methyl ester to an aldehyde. This transformation is typically achieved using a reducing agent like Diisobutylaluminium hydride (DIBALH) at low temperatures. The resulting chiral aldehyde, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, is a versatile intermediate. nih.gov It can undergo various carbon-carbon bond-forming reactions, such as the Wittig reaction, to introduce new side chains. nih.gov Reacting the aldehyde with different phosphorus ylides allows for the synthesis of a wide array of δ,ε-unsaturated α-amino acid derivatives, which are valuable in medicinal chemistry for creating novel peptide mimetics and enzyme inhibitors. nih.gov This methodology was successfully applied to the first synthesis of (S)-2-amino-oleic acid. nih.gov

The table below illustrates the types of non-peptidic analogues that can be synthesized from this compound or its N-protected derivatives.

| Precursor Derivative | Key Transformation | Resulting Analogue Class | Specific Example |

| N-Boc-1-tert-butyl 5-methyl 2-aminopentanedioate | Selective reduction of γ-methyl ester (DIBALH) | Chiral γ-aldehydes | tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate nih.gov |

| Chiral γ-aldehyde intermediate | Wittig Reaction | δ,ε-Unsaturated α-amino acids | (S)-2-amino-oleic acid nih.gov |

| N-Protected this compound | γ-Ester hydrolysis followed by intramolecular cyclization | Substituted pyroglutamic acids | 3-Aroyl pyroglutamic acid amides mdpi.com |

| This compound | N-Alkylation and cyclization | N-Substituted pyroglutamates | tert-butyl pyroglutamate (B8496135) derivatives researchgate.net |

This synthetic versatility makes this compound an important starting material for constructing complex molecular architectures with defined stereochemistry, enabling the exploration of novel chemical space in drug discovery and materials science.

Mechanistic and Reactivity Studies of 1 Tert Butyl 5 Methyl 2 Aminopentanedioate

Chemoselective Transformations of Protected Carboxyl Groups

The differential reactivity of the two ester groups in 1-Tert-butyl 5-methyl 2-aminopentanedioate allows for selective deprotection, a key strategic element in multi-step syntheses.

Selective Deprotection of Tert-butyl Ester

The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate. However, to preserve other acid-labile functionalities, milder and more selective methods have been developed. Lewis acids, in particular, have shown significant utility in the selective deprotection of tert-butyl esters.

One notable method employs a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724). This system effectively removes the tert-butyl group while leaving the methyl ester and other protecting groups, such as N-Boc, intact. Another effective Lewis acid catalyst is zinc bromide (ZnBr₂), which can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups. Studies have demonstrated that ZnBr₂ in dichloromethane (B109758) can efficiently deprotect the tert-butyl ester without causing epimerization at the alpha-carbon. Furthermore, ytterbium triflate (Yb(OTf)₃) has been utilized as a mild and reusable catalyst for the selective cleavage of tert-butyl esters.

| Reagent | Solvent | Conditions | Selectivity |

|---|---|---|---|

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | High selectivity over methyl esters and N-Boc groups |

| ZnBr₂ | Dichloromethane | Room Temperature | High selectivity, no racemization observed |

| Yb(OTf)₃ | Nitromethane | 45-50 °C | High selectivity over benzyl (B1604629), allyl, and methyl esters |

Selective Deprotection of Methyl Ester

The methyl ester, being less sterically hindered, is generally more resistant to acid-catalyzed hydrolysis compared to the tert-butyl ester. However, it can be selectively cleaved under basic conditions, typically through saponification with an aqueous base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, treatment of N-Boc protected this compound with LiOH in a tetrahydrofuran/water mixture leads to the selective hydrolysis of the methyl ester.

Alternative methods for the deprotection of methyl esters in the presence of other sensitive groups have also been explored. A reagent system of aluminum trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline has been shown to effectively unblock the carboxyl moiety of N-Fmoc-protected amino acid methyl esters without affecting the Fmoc group. Another mild approach involves the use of magnesium metal in methanol (B129727), which can selectively cleave different types of esters based on their reactivity.

Reactions Involving the Alpha-Amino Group and Its Derivatives

The primary alpha-amino group in this compound is a key site for a variety of chemical transformations, most notably in the formation of amide bonds. In peptide synthesis, this compound serves as a valuable building block, with the amino group acting as a nucleophile in coupling reactions.

Prior to its use in peptide synthesis, the alpha-amino group is often protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). Once protected, the side-chain carboxyl group can be selectively deprotected and coupled with another amino acid or peptide. Subsequently, the alpha-amino protecting group is removed to allow for chain elongation.

The free amino group can undergo N-acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. It can also participate in reductive amination reactions with aldehydes and ketones in the presence of a reducing agent to yield N-alkylated products. The nucleophilic character of the amino group is central to its reactivity, enabling the formation of a wide array of derivatives.

Side-Chain Modifications and Functionalization Reactions

The methyl ester at the 5-position of this compound represents a versatile handle for side-chain modifications. Following selective deprotection of the methyl ester to the corresponding carboxylic acid, a variety of functional groups can be introduced.

This carboxylic acid can be activated and coupled with amines to form amides, with alcohols to form different esters, or reduced to the corresponding primary alcohol. For example, the synthesis of analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) has been achieved by modifying the gamma-carboxylic moiety of the glutamic acid residue. Direct alkylation of the carboxylate with alkyl halides can also be employed to introduce various alkyl groups. These modifications are crucial for synthesizing peptidomimetics and other complex molecules with tailored properties.

Stereochemical Stability and Epimerization Studies under Synthetic Conditions

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of paramount importance in the synthesis of peptides and other biologically active molecules. Epimerization, the change in configuration at a stereocenter, can occur under both acidic and basic conditions, often proceeding through the formation of an enolate intermediate.

Studies on the deprotection of the tert-butyl ester using Lewis acids like ZnBr₂ have shown that these reactions can proceed without causing racemization at the alpha-carbon. However, conditions that promote the formation of an oxazolone (B7731731) intermediate, particularly during peptide coupling reactions, are known to increase the risk of epimerization. The choice of coupling reagents, additives, and reaction conditions plays a critical role in minimizing this side reaction.

| Synthetic Condition | Potential for Epimerization/Side Reaction | Mitigation Strategies |

|---|---|---|

| Peptide Coupling | High risk of epimerization via oxazolone formation | Use of racemization-suppressing additives (e.g., HOBt, HOAt), careful selection of coupling reagents. |

| Base-catalyzed reactions | Risk of epimerization through enolate formation | Use of non-nucleophilic bases, low temperatures. |

| Acid-catalyzed reactions | Risk of pyroglutamate (B8496135) formation | Control of pH, use of milder acidic conditions. |

Theoretical and Computational Investigations of 1 Tert Butyl 5 Methyl 2 Aminopentanedioate

Conformational Analysis and Molecular Modeling Studies

The conformational landscape of 1-Tert-butyl 5-methyl 2-aminopentanedioate, a derivative of L-glutamic acid, is primarily dictated by the rotational freedom around its single bonds and the steric hindrance imposed by its bulky tert-butyl group. Molecular modeling techniques, ranging from empirical force fields to more advanced quantum mechanical methods, are employed to explore the potential energy surface of the molecule and identify its most stable conformers.

Key dihedral angles that define the conformation of this compound include the psi (ψ), phi (φ), and chi (χ) angles. The ψ angle (N-Cα-C'-O) and φ angle (C'-N-Cα-C') determine the backbone conformation, while the χ angles describe the rotation of the side chain. Computational studies on similar amino acid esters suggest that the interplay of intramolecular hydrogen bonding and steric repulsion governs the population of different conformational states. ijcrt.org

Interactive Data Table: Predicted Stable Conformations of this compound

| Conformer | Dihedral Angle ψ (°) | Dihedral Angle φ (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 140 | -150 | 0.0 |

| B | -60 | -70 | 1.2 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of amino acid esters. Specific values would require dedicated computational studies.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Pathways

Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are powerful tools for elucidating the mechanisms of chemical reactions at the atomic level. nih.gov For this compound, these methods can be applied to study various reaction pathways, such as its role in peptide synthesis or its hydrolysis. acs.orgwikipedia.org

In a typical peptide bond formation, the amino group of one amino acid attacks the activated carboxyl group of another. wikipedia.org QM calculations can model the transition state of this reaction, providing insights into the activation energy and the role of catalysts. acs.org For a molecule like this compound, computational studies could investigate how the bulky tert-butyl and the methyl ester groups influence the reactivity of the amino and carboxyl functionalities.

QM/MM methods are particularly useful for studying enzymatic reactions where the amino acid derivative is a substrate. nih.gov In this approach, the reactive center (e.g., the peptide bond being formed or cleaved) is treated with a high level of QM theory, while the surrounding protein and solvent environment are described by a more computationally efficient MM force field. nih.gov This allows for the inclusion of the complex biological environment in the simulation of the reaction pathway.

Prediction of Stereoselectivity in Reactions Involving the Compound

The chiral center at the alpha-carbon of this compound means that its reactions can exhibit stereoselectivity. Computational models have become increasingly adept at predicting the stereochemical outcome of chemical reactions. researchgate.netresearchgate.netarxiv.org These models can be used to understand and predict whether a reaction will preferentially form one stereoisomer over another.

For instance, in an asymmetric synthesis involving this compound, computational methods can be used to model the diastereomeric transition states leading to the different stereoisomers. acs.org By calculating the relative energies of these transition states, it is possible to predict the enantiomeric or diastereomeric excess of the product. acs.org Machine learning models, trained on large datasets of stereoselective reactions, are also emerging as a powerful tool for predicting stereoselectivity. researchgate.netarxiv.orgbohrium.com

Factors that can be computationally analyzed to predict stereoselectivity include the steric hindrance around the chiral center, non-covalent interactions between the substrate and a chiral catalyst or reagent, and the electronic properties of the reacting molecules.

Computational Design of Novel Derivatives and Synthetic Strategies

Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. nih.govnih.gov Starting from the scaffold of this compound, in silico methods can be used to design new derivatives with, for example, enhanced stability, altered reactivity, or specific binding affinities for a biological target. researchgate.netrsc.org

This process, often referred to as in silico drug design or molecular modeling, involves creating a virtual library of derivatives by modifying the parent structure. nih.gov These modifications could include changing the ester groups, substituting atoms in the side chain, or introducing new functional groups. The properties of these virtual compounds can then be predicted using computational methods, allowing for the screening of large numbers of molecules without the need for their actual synthesis.

Furthermore, computational tools can aid in the development of efficient synthetic strategies for these novel derivatives. mdpi.com By modeling potential reaction pathways and predicting their feasibility and potential side products, computational chemistry can help to guide the experimental work of synthetic chemists.

Emerging Research Directions and Future Prospects

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

Traditional synthetic methods for amino acid esters often involve harsh reagents and generate significant waste. nih.gov Consequently, a major focus of current research is the development of more environmentally friendly and sustainable synthetic routes.

One promising approach is the use of enzymatic catalysis. Lipases, for example, have been successfully employed in the synthesis of various amino acid esters. mdpi.comresearchgate.net These enzymes offer high selectivity and operate under mild reaction conditions, often in aqueous or green solvents like methanol (B129727), reducing the environmental impact. mdpi.comresearchgate.net Continuous-flow microreactors coupled with immobilized enzymes represent a further advancement, enabling rapid and efficient synthesis with easy catalyst recovery and reuse. researchgate.net

Another green chemistry approach involves the use of alternative and more sustainable reagents. For instance, trimethylchlorosilane in methanol has been shown to be an efficient system for the esterification of amino acids at room temperature, offering a milder alternative to traditional acid-catalyzed methods. nih.gov Research into solid acid catalysts is also gaining traction as they can be easily separated from the reaction mixture and recycled.

The principles of sustainable chemistry are also being applied to the synthesis of related glutamate (B1630785) derivatives. For example, engineered glutamate dehydrogenase has been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived feedstock. nih.gov This highlights the potential for biocatalysis to create value-added chemicals from renewable resources.

Table 1: Comparison of Synthetic Approaches for Amino Acid Esters

| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Traditional Esterification | Strong acids (e.g., H₂SO₄, HCl), Thionyl chloride | High temperatures, Anhydrous conditions | Well-established, High yields | Harsh conditions, Waste generation, Potential for side reactions |

| Enzymatic Synthesis | Lipases, Proteases | Mild (e.g., 35-45°C), Aqueous or green solvents | High selectivity, Environmentally friendly, Mild conditions | Higher catalyst cost, Slower reaction rates in some cases |

| Flow Chemistry | Immobilized enzymes or reagents | Continuous flow, Controlled temperature and residence time | High efficiency, Easy scale-up, Improved safety | Initial setup cost |

| Alternative Reagents | Trimethylchlorosilane/Methanol | Room temperature | Mild conditions, Good to excellent yields | Stoichiometric use of reagent |

Advanced Spectroscopic and Analytical Methodologies for In-Process Monitoring in Research

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and improving safety. Advanced spectroscopic techniques are increasingly being employed for in-process monitoring of organic syntheses, including those involving amino acid derivatives.

Near-infrared (NIR) spectroscopy is a powerful tool for the on-line monitoring of esterification reactions. researchgate.net By building calibration models, it is possible to simultaneously determine the concentrations of reactants, products, and by-products in real-time. researchgate.net This allows for the precise determination of reaction kinetics, endpoints, and yields. researchgate.net

Fluorogenic reactions can also be designed to monitor the progress of a reaction. In this approach, a non-fluorescent reactant is converted into a fluorescent product, and the increase in fluorescence intensity can be directly correlated to the product concentration. acs.org This method offers high sensitivity and is well-suited for high-throughput screening of reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) remain indispensable tools for the characterization of 1-tert-butyl 5-methyl 2-aminopentanedioate and its derivatives. uva.nlbldpharm.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. uva.nl While traditionally used for offline analysis, recent advancements in probe technology and data processing are enabling the use of NMR and MS for at-line and even in-line reaction monitoring.

Table 2: Spectroscopic and Analytical Techniques for Characterization and Monitoring

| Technique | Information Provided | Application in Research |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, Purity assessment | Structure elucidation of starting materials, intermediates, and final products. |

| Mass Spectrometry (MS) | Molecular weight, Fragmentation patterns | Confirmation of product identity, Detection of impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition | Unambiguous identification of compounds. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of reaction components | In-process monitoring of reaction kinetics and conversion. |

| Fluorogenic Assays | Real-time measurement of product formation | High-throughput screening and reaction optimization. |

Expansion of Applications in Chemical Biology and Material Science Research

The unique trifunctional nature of this compound makes it a versatile building block for creating complex molecules with applications in chemical biology and material science.

In chemical biology, glutamate derivatives are used to synthesize peptides and peptidomimetics with specific biological activities. rsc.org The orthogonal protecting groups of this compound allow for the selective incorporation of this residue into a peptide chain and subsequent modification of the side chain. This is particularly useful for creating probes to study protein-protein interactions or for developing new therapeutic agents. rsc.orgmdpi.com Glutamine-functionalized polymers, for instance, have been designed to interact with cell surfaces, demonstrating the potential of such derivatives in targeted drug delivery. researchgate.net

In material science, amino acid-based polymers are gaining attention as biodegradable and biocompatible materials. mdpi.comekb.eg Glutamic acid and its esters can be incorporated into polyesters to create poly(ester amide)s. mdpi.com These materials combine the desirable mechanical properties of polyamides with the biodegradability of polyesters, making them suitable for applications such as tissue engineering scaffolds. mdpi.comekb.eg The pendent ester groups in poly(γ-alkyl L-glutamates) can be further modified to introduce cross-linking sites or other functionalities, allowing for the fine-tuning of the material's properties. acs.org

Table 3: Applications in Chemical Biology and Material Science

| Field | Application | Example |

| Chemical Biology | Synthesis of modified peptides | Development of enzyme inhibitors and receptor ligands. rsc.org |

| Cell surface interaction | Glutamine-functionalized polymers for targeted cell binding. researchgate.net | |

| Drug discovery building block | Safer alternatives to anilines in medicinal chemistry. umich.edu | |

| Material Science | Biodegradable polymers | Poly(glycerol sebacate (B1225510) glutamate) for tissue engineering. mdpi.com |

| Functional polypeptides | Poly(γ-alkenyl L-glutamates) for cross-linkable materials. acs.org | |

| Comblike polymers | Poly(α-n-alkyl γ-glutamate)s with thermochromic properties. acs.org |

Novel Derivatization Strategies for Unexplored Chemical Space

The exploration of novel derivatization strategies for this compound opens up avenues to access unexplored chemical space and create molecules with unique properties. The presence of a primary amine and two distinct ester groups provides a rich platform for chemical modification.

The free amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. The tert-butyl ester is typically cleaved under acidic conditions, while the methyl ester can be selectively hydrolyzed using base or enzymes. This orthogonal deprotection scheme allows for sequential modification of the two carboxyl groups.

For example, the free amine could be reacted with a variety of electrophiles to introduce new functional groups. Subsequent selective deprotection of one of the esters would then allow for further modification at that site, leading to the synthesis of highly complex and multifunctional molecules. Such strategies are crucial for the development of new catalysts, ligands for metal complexes, and functional monomers for polymerization. The chemical modification of glutamate residues in proteins is a known strategy to alter their function, and similar principles can be applied to this small molecule to generate diverse libraries of compounds for screening in various assays. jst.go.jpnih.gov

The development of new synthetic methodologies, such as carbonylation reactions of orthopalladated phenylglycine derivatives to create conformationally restricted glutamate analogues, further expands the possibilities for creating novel structures based on the glutamate scaffold. nih.gov

Q & A

Q. What are the key synthetic steps and protective group strategies for 1-Tert-butyl 5-methyl 2-aminopentanedioate?

Q. How is the stereochemical integrity of this compound validated?

Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, identifies diastereotopic protons and spatial arrangements. X-ray crystallography provides definitive proof of absolute configuration. Computational methods (e.g., density functional theory) may predict and compare spectroscopic data with experimental results .

Advanced Research Questions

Q. How can factorial design optimize reaction yields in the synthesis of this compound?

A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Reaction temperature (60°C vs. 80°C), solvent (THF vs. DCM), catalyst (DMAP vs. pyridine).

- Response Variable : Yield (%) after 24 hours. Statistical analysis (ANOVA) identifies interactions between variables. For instance, higher temperatures in THF may improve esterification efficiency, while pyridine reduces side reactions. Response surface methodology (RSM) refines optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Replication : Independent validation across labs using standardized protocols.

- Analytical Rigor : High-resolution mass spectrometry (HRMS) and HPLC to confirm purity (>98%).

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like NMDA receptors.

- Meta-Analysis : Systematic reviews of published data to identify trends or outliers .

Q. What methodologies are used to study the stability of this compound under varying pH and temperature?

Accelerated stability studies employ:

- pH Variability : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs).

- Thermal Stress : Heat at 40°C, 60°C, and 80°C for 72 hrs. Degradation products are analyzed via LC-MS. For example, acidic conditions may hydrolyze the tert-butyl ester, while basic conditions cleave the methyl ester. Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

Key Comparisons :

| Analog | Structural Difference | Bioactivity |

|---|---|---|

| (S)-5-Benzyl derivative | Benzyl protects amino group | Higher blood-brain barrier penetration |

| Di-tert-butyl ester | Both carboxyls protected | Reduced solubility, slower hydrolysis |

| Methyl ester hydrochloride | Ionic form at physiological pH | Enhanced receptor binding affinity |

| Biological assays (e.g., enzyme inhibition IC₅₀ values) and pharmacokinetic studies (logP, plasma half-life) quantify differences. Molecular docking simulations explain selectivity for targets like glutamate receptors . |

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

- Dynamic NMR : Detects tautomerization rates in solution (e.g., keto-enol equilibria).

- IR Spectroscopy : Identifies characteristic carbonyl (C=O) and amine (N-H) stretches.

- Solid-State NMR : Reveals crystal packing effects on tautomer stability.

- Time-Resolved Spectroscopy : Laser-induced methods track real-time conformational changes .

Q. How can researchers design derivatives of this compound to enhance metabolic stability?

- Isosteric Replacement : Substitute the methyl ester with trifluoroethyl to resist esterases.

- Deuterium Labeling : Replace α-hydrogens with deuterium to slow oxidative metabolism.

- Prodrug Strategies : Introduce phosphonate or peptide-linked groups for targeted release. In vitro microsomal assays (e.g., human liver microsomes) and in vivo pharmacokinetic studies in rodents validate improvements .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.